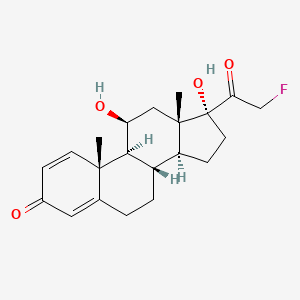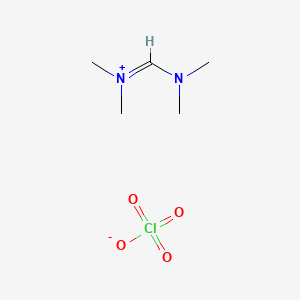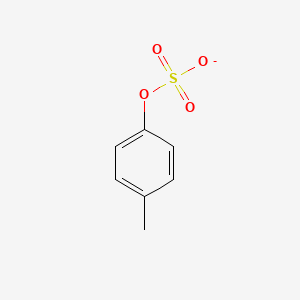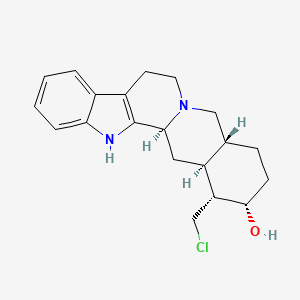
Yohimban-17-alpha-ol, 16-alpha-chloromethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yohimban-17-alpha-ol, 16-alpha-chloromethyl- is a chemical compound with the molecular formula C20H25ClN2O It is a derivative of the yohimbine alkaloid, which is known for its pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of yohimban-17-alpha-ol, 16-alpha-chloromethyl- typically involves the chloromethylation of yohimbine derivatives. The reaction conditions often require the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective chloromethylation at the 16-alpha position .
Industrial Production Methods
Industrial production of yohimban-17-alpha-ol, 16-alpha-chloromethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Yohimban-17-alpha-ol, 16-alpha-chloromethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloromethyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions include various derivatives of yohimban-17-alpha-ol, such as ketones, carboxylic acids, alcohols, and amines .
Scientific Research Applications
Yohimban-17-alpha-ol, 16-alpha-chloromethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of conditions related to the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of yohimban-17-alpha-ol, 16-alpha-chloromethyl- involves its interaction with specific molecular targets, such as alpha-2 adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmitter release and vascular tone. The pathways involved in its action include the inhibition of cyclic AMP (cAMP) production and the activation of phospholipase C (PLC) signaling .
Comparison with Similar Compounds
Similar Compounds
- Yohimban-17-one
- Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester
- Yohimbine hydrochloride
Uniqueness
Yohimban-17-alpha-ol, 16-alpha-chloromethyl- is unique due to its specific chloromethylation at the 16-alpha position, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to other yohimbine derivatives .
Properties
CAS No. |
522-71-4 |
|---|---|
Molecular Formula |
C20H25ClN2O |
Molecular Weight |
344.9 g/mol |
IUPAC Name |
(1S,15R,18S,19R,20S)-19-(chloromethyl)-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-18-ol |
InChI |
InChI=1S/C20H25ClN2O/c21-10-16-15-9-18-20-14(13-3-1-2-4-17(13)22-20)7-8-23(18)11-12(15)5-6-19(16)24/h1-4,12,15-16,18-19,22,24H,5-11H2/t12-,15-,16+,18-,19-/m0/s1 |
InChI Key |
GZFASIBQMJFPJC-DKWZOFSHSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)CCl)O |
Canonical SMILES |
C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


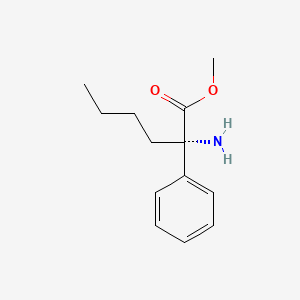
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
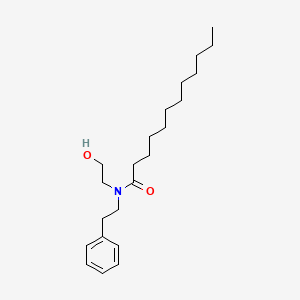
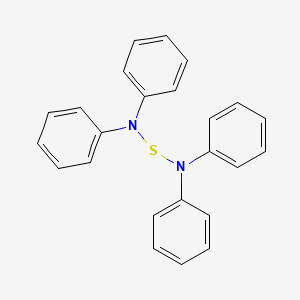
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)

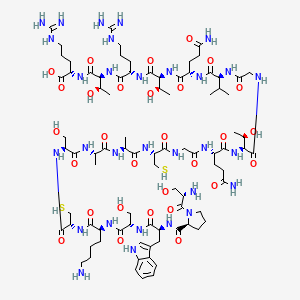
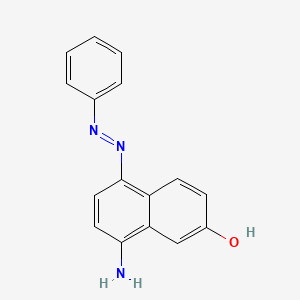
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
